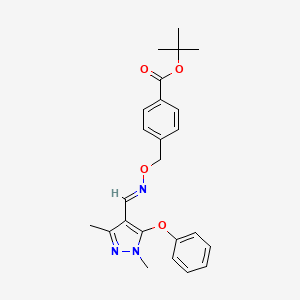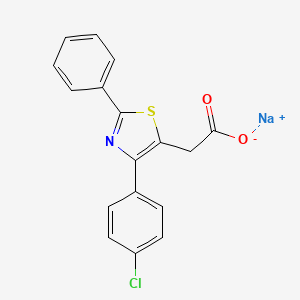
Ferric ammonium citrate
Vue d'ensemble
Description
Ferric Ammonium Citrate, also known as ammoniacal ferrous citrate, has the formula (NH4)5[Fe(C6H4O7)2]. It is a compound that is very soluble in water, in contrast to ferric citrate which is not very soluble . It is a yellowish-brown to red solid with a faint odor of ammonia .
Synthesis Analysis
Ferric Ammonium Citrate can be synthesized by oxidizing ferrous sulfate with hydrogen peroxide to produce iron hydroxide. The iron hydroxide then reacts with ammonium citrate to prepare ferric ammonium citrate .
Molecular Structure Analysis
In its crystal structure, each moiety of citric acid has lost four protons. The deprotonated hydroxyl group and two of the carboxylate groups ligate to the ferric center, while the third carboxylate group coordinates with the ammonium .
Chemical Reactions Analysis
The process begins with the chemical reaction between ferric hydroxide and citric acid, which generates a ferric citrate solution along with water as the byproduct. The intermediate mixture is further reacted with ammonium hydroxide and further processed by evaporating and drying the same to obtain ferric ammonium citrate as the final product .
Physical And Chemical Properties Analysis
Ferric Ammonium Citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water . The primary hazard is the threat to the environment .
Applications De Recherche Scientifique
Treatment of Iron Deficiency Anemia
Ferric ammonium citrate is often prescribed as an easily absorbable source of iron in iron supplements to treat or prevent iron deficiency anemia . A study compared the effect of iron amino acid chelated (AACI) preparation versus ferric ammonium citrate (FAC) in the treatment of iron deficiency anemia in children . The study showed much improvement in iron status indices in AACI preparation with no significant statistically difference between it and FAC .
Food Additive
Ferric ammonium citrate also finds applications as a food additive . It is used to fortify foods with iron and help prevent iron deficiency in populations that may not get enough iron from diet alone.
Medical Imaging
In medical imaging, ferric ammonium citrate is used as a contrast medium . It helps to improve the visibility of internal body structures in radiographic techniques.
Microbiology
Ferric ammonium citrate is used in Kligler’s Iron Agar (KIA) test to identify enterobacteriaceae bacteria . The bacteria metabolize different sugars, producing hydrogen sulfide, which can be detected using ferric ammonium citrate.
Nanoliposome Encapsulation for Nasal Delivery
A study showed that nasal delivery of nanoliposome-encapsulated ferric ammonium citrate can increase the iron content of rat brain . This could potentially find widespread application in iron deficient infants.
Chemical Processes
Ferric ammonium citrate also finds uses in specific chemical processes . Its properties make it useful in a variety of industrial applications.
Mécanisme D'action
Target of Action
Ferric ammonium citrate primarily targets the gastrointestinal tract and the erythrocytes . It is used to treat and prevent iron-deficiency anemia, as iron is essential for producing hemoglobin, which carries oxygen in red blood cells .
Mode of Action
Ferric (Fe 3+) iron from ferric ammonium citrate is absorbed from the gastrointestinal tract by divalent metal transporter-1 , and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .
Biochemical Pathways
Ferric ammonium citrate can induce intracellular iron overload to cause ferroptosis , a form of regulated cell death . This process is associated with the production or detoxification of free radicals and lipid oxidation products . It can also enhance protein production .
Pharmacokinetics
Ferric is converted into Ferrous form and it is absorbed in ferrous form. It is poorly absorbed in healthy individuals (about 10%) but in patients suffering from iron deficiency anemia up to 60% dose is absorbed . The changes in serum iron indices indicate iron from ferric citrate is systemically absorbed .
Result of Action
The primary result of ferric ammonium citrate action is the prevention and treatment of iron-deficiency anemia . By increasing the iron levels in the body, it helps produce an adequate number of healthy red blood cells . It also controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .
Action Environment
The action of ferric ammonium citrate can be influenced by environmental factors. For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Therefore, the dosage and method of administration play a crucial role in the compound’s action, efficacy, and stability.
Safety and Hazards
Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
Orientations Futures
With industry undergoing a phase of technological disruption, innovations in products are likely to shape the future of the Ferric Ammonium Citrate market. According to Reed Intelligence, the Global Ferric Ammonium Citrate Market Size will approximately grow at a CAGR of 10.6% during the forecast period .
Propriétés
IUPAC Name |
azane;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHBOQMZUOWXQL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FeNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive., Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3462 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferric ammonium citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.8 at 20 °C/4 °C (solid) | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3462 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Iron(III) ammonium citrate | |
CAS RN |
1185-57-5, 7050-19-3 | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3462 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron(3+) salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, ammonium iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ferric ammonium citrate influence iron uptake in cells?
A1: Ferric ammonium citrate can increase the intracellular iron pool, leading to changes in iron uptake mechanisms. Research indicates that it can stimulate non-transferrin-bound iron uptake in rat hepatocytes and human hepatoma cells []. This effect is observed at iron concentrations above 50μM. Additionally, ferric ammonium citrate influences the expression of proteins involved in iron regulation, such as transferrin receptors and iron regulatory proteins [, , ].
Q2: Can ferric ammonium citrate impact cellular processes beyond iron uptake?
A2: Yes, ferric ammonium citrate can affect cellular processes like oxidative stress and immune responses. Studies show that it can upregulate PD-L1 expression in macrophages through the generation of reactive oxygen species []. This finding highlights the potential role of iron in modulating immune responses.
Q3: Is there information available on the spectroscopic characterization of ferric ammonium citrate?
A3: The provided research papers do not delve into detailed spectroscopic analysis of the compound. Further investigation using techniques like infrared spectroscopy, mass spectrometry, or X-ray diffraction would be required for a comprehensive structural characterization.
Q4: What are some applications of ferric ammonium citrate beyond its potential therapeutic uses?
A5: Ferric ammonium citrate finds use as a food additive for iron fortification [, ]. Research has explored its addition to edible salt to prevent caking and enhance its nutritional value [, ]. It has also been investigated for its potential use in correcting iron chlorosis in trees [, ].
Q5: How does the absorption of iron from ferric ammonium citrate compare to other iron compounds?
A7: Research comparing various iron compounds shows that ferric iron, including ferric ammonium citrate, is absorbed less efficiently than ferrous iron in humans []. Studies using radiolabeled iron (59Fe) reveal that ferrous sulfate iron is absorbed approximately 5 times better than ferric iron from therapeutic oral doses []. This difference in bioavailability translates to higher doses of ferric iron being required to achieve similar therapeutic effects as ferrous iron.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)









